molecular formula C12H11F3O B8175513 4-Ethynyl-1-isopropoxy-2-(trifluoromethyl)benzene

4-Ethynyl-1-isopropoxy-2-(trifluoromethyl)benzene

Cat. No.: B8175513
M. Wt: 228.21 g/mol
InChI Key: RZPHOTADSRCJHT-UHFFFAOYSA-N
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Description

4-Ethynyl-1-isopropoxy-2-(trifluoromethyl)benzene is an organic compound with the molecular formula C12H11F3O. This compound is characterized by the presence of an ethynyl group, an isopropoxy group, and a trifluoromethyl group attached to a benzene ring. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the compound’s reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethynyl-1-isopropoxy-2-(trifluoromethyl)benzene can be achieved through various synthetic routes. One common method involves the use of Suzuki–Miyaura cross-coupling reactions. This reaction typically employs palladium catalysts and boron reagents to form carbon-carbon bonds under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing efficient and scalable processes to ensure high yields and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the catalytic system.

Chemical Reactions Analysis

Types of Reactions

4-Ethynyl-1-isopropoxy-2-(trifluoromethyl)benzene can undergo various types of chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.

    Reduction: The compound can be reduced to form alkenes or alkanes.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of substituted benzene derivatives.

Scientific Research Applications

4-Ethynyl-1-isopropoxy-2-(trifluoromethyl)benzene has various applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in cross-coupling reactions.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Ethynyl-1-isopropoxy-2-(trifluoromethyl)benzene involves its interaction with molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, influencing its binding affinity to target proteins and enzymes. The ethynyl group can participate in covalent bonding with nucleophilic sites, leading to the formation of stable adducts.

Comparison with Similar Compounds

Similar Compounds

  • 1-Ethynyl-4-(trifluoromethyl)benzene
  • 4-Ethynyl-1-methoxy-2-(trifluoromethyl)benzene
  • 4-Ethynyl-1-ethoxy-2-(trifluoromethyl)benzene

Uniqueness

4-Ethynyl-1-isopropoxy-2-(trifluoromethyl)benzene is unique due to the presence of the isopropoxy group, which can influence its steric and electronic properties.

Properties

IUPAC Name

4-ethynyl-1-propan-2-yloxy-2-(trifluoromethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11F3O/c1-4-9-5-6-11(16-8(2)3)10(7-9)12(13,14)15/h1,5-8H,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZPHOTADSRCJHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)C#C)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F3O
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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